2-Oxobicyclo[3.1.1]heptane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxobicyclo[3.1.1]heptane-1-carbonitrile is a chemical compound with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol It is characterized by a bicyclic structure that includes a ketone and a nitrile functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxobicyclo[3.1.1]heptane-1-carbonitrile typically involves the reaction of a suitable bicyclic precursor with reagents that introduce the ketone and nitrile functionalities.
Industrial Production Methods
Industrial production methods for 2-Oxobicyclo[31 large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxobicyclo[3.1.1]heptane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or amides.
Wissenschaftliche Forschungsanwendungen
2-Oxobicyclo[3.1.1]heptane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Oxobicyclo[3.1.1]heptane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile group can act as an electrophile, while the ketone group can participate in hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxobicyclo[2.2.1]heptane-1-carbonitrile: Similar structure but with a different bicyclic framework.
2-Oxobicyclo[3.1.1]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
2-Oxobicyclo[3.1.1]heptane-1-amine: Similar structure but with an amine group instead of a nitrile.
Uniqueness
2-Oxobicyclo[3.1.1]heptane-1-carbonitrile is unique due to its specific combination of a bicyclic structure with both ketone and nitrile functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C8H9NO |
---|---|
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
2-oxobicyclo[3.1.1]heptane-1-carbonitrile |
InChI |
InChI=1S/C8H9NO/c9-5-8-3-6(4-8)1-2-7(8)10/h6H,1-4H2 |
InChI-Schlüssel |
MWRLSFGMGWQDRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2(CC1C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.